molecular formula C14H14FNO2S B2613234 N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide CAS No. 288154-65-4

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide

Cat. No. B2613234
CAS RN: 288154-65-4
M. Wt: 279.33
InChI Key: IJCSKFYHYFBPNB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide, also known as DB869, is a small molecule inhibitor that has been widely studied in scientific research. It is primarily used as a tool compound to investigate the role of protein kinases in various biological processes. In

Mechanism Of Action

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its substrate and disrupts downstream signaling pathways. N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide has been shown to be highly selective for PAK kinases, with minimal activity against other kinases.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects in cell-based assays and animal models. It has been shown to inhibit cell migration, induce cell cycle arrest, and promote apoptosis in cancer cells. N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.

Advantages And Limitations For Lab Experiments

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yield and purity. It is also highly selective for PAK kinases, which allows for specific investigation of these kinases in biological processes. However, N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of PAK kinases. Another area of interest is the investigation of the role of PAK kinases in other biological processes, such as neuronal development and synaptic plasticity. Additionally, the potential therapeutic applications of N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide and related compounds in cancer, inflammation, and other diseases warrant further investigation.

Synthesis Methods

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide in high yield and purity.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide has been used extensively in scientific research to investigate the role of protein kinases in various biological processes. It has been shown to inhibit the activity of several kinases, including PAK1, PAK2, and PAK4, which are involved in cell signaling, cytoskeletal dynamics, and cell migration. N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide has also been used to study the role of these kinases in cancer, inflammation, and other diseases.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCSKFYHYFBPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide

CAS RN

288154-65-4
Record name N-(3,4-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE
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